"Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" structure elucidation
"Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the structural basis for a vast array of pharmacologically active compounds and functional materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide unique electronic and steric properties, making it a cornerstone in medicinal chemistry. This guide focuses on a specific, polysubstituted derivative: Methyl 4-chloro-7-methoxyquinoline-2-carboxylate . The elucidation of such a structure is a critical, non-negotiable step in any research and development pipeline, ensuring the identity and purity of the molecule destined for further study.
This document serves as a technical whitepaper for researchers and drug development professionals, detailing the systematic workflow for the unambiguous structural confirmation of this target molecule. We will dissect the molecule through the lens of modern spectroscopic techniques, demonstrating how an integrated analytical approach, combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provides a self-validating system for structural verification. The causality behind each analytical choice and the interpretation of the resulting data will be explained from the perspective of an experienced application scientist.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established.
Molecular Formula: C₁₂H₁₀ClNO₃ Molecular Weight: 251.67 g/mol
From this formula, we calculate the Degree of Unsaturation (DoU) , a crucial first step in predicting the molecular architecture.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 12 + 1 - (10/2) - (1/2) + (1/2) DoU = 8
A DoU of 8 indicates a highly unsaturated system. The quinoline ring system itself (a fused benzene and pyridine ring) accounts for 7 degrees of unsaturation (4 for the double bonds in the rings, 1 for each of the two rings, and 1 for the C=N bond). The final degree of unsaturation is satisfied by the carbonyl (C=O) double bond of the methyl ester group. This initial calculation aligns perfectly with the proposed structure.
Part 2: Mass Spectrometry (MS) - The Molecular Blueprint
Mass spectrometry is the first line of inquiry, providing the molecular weight of the compound and crucial clues about its elemental composition through isotopic patterns and fragmentation.
Expertise & Causality: We employ high-resolution mass spectrometry (HRMS) not just for the accurate mass, but specifically to observe the isotopic distribution of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which creates a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺). This is an unmistakable signature that validates the presence of a single chlorine atom.
Predicted Mass Spectrum Data
| Feature | Predicted m/z | Interpretation |
| Molecular Ion [M]⁺• | 251.035 | Corresponds to the C₁₂H₁₀³⁵ClNO₃ parent molecule. |
| Isotope Peak [M+2]⁺• | 253.032 | Confirms the presence of one chlorine atom (³⁷Cl). |
| Fragment 1 | 220.017 | Loss of •OCH₃ radical from the ester (M - 31). |
| Fragment 2 | 192.022 | Loss of the entire carbomethoxy group, •COOCH₃ (M - 59). |
| Fragment 3 | 164.027 | Subsequent loss of CO from Fragment 2 (M - 59 - 28). |
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.
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Instrument Setup: Calibrate the TOF mass spectrometer using a standard calibrant solution (e.g., sodium trifluoroacetate) to ensure high mass accuracy (<5 ppm).
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Ionization: Use positive ion mode with a capillary voltage of approximately +3.5 to +4.5 kV. Set the nebulizer gas (N₂) pressure and drying gas flow and temperature to optimal values for desolvation.
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Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Average multiple scans to improve the signal-to-noise ratio.
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Analysis: Analyze the resulting spectrum for the parent ion, the characteristic [M+2]⁺• isotope peak, and major fragment ions. Compare the measured accurate mass to the theoretical mass calculated for C₁₂H₁₀ClNO₃.
Visualization: Predicted Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of the target molecule.
Part 3: Infrared (IR) Spectroscopy - Mapping Functional Groups
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring their characteristic vibrational frequencies.
Expertise & Causality: The quinoline ring system and the ester functionality are the most prominent features of our target molecule. The C=O stretch of the ester is expected to be a strong, sharp band, providing clear evidence for this group. The position of this band can be subtly influenced by conjugation with the aromatic ring. Furthermore, the presence of both an ester and an ether C-O bond will result in strong signals in the fingerprint region.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Quinoline) |
| 2990-2850 | Medium-Weak | C-H Stretch | Aliphatic (Methyl groups) |
| ~1730 | Strong, Sharp | C=O Stretch | Methyl Ester |
| 1620, 1580, 1500 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring (Quinoline) |
| 1300-1200 | Strong | C-O Stretch (asym.) | Ester & Aryl Ether |
| 1150-1050 | Strong | C-O Stretch (sym.) | Ester & Aryl Ether |
| ~850 | Strong | C-H Out-of-plane bend | Aromatic |
| ~750 | Medium-Strong | C-Cl Stretch | Aryl Halide |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
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Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
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Data Processing: Perform ATR correction and baseline correction on the resulting spectrum to ensure accurate peak positions and shapes.
Visualization: Functional Group-IR Correlation
Caption: Correlation of key functional groups to their IR regions.
Part 4: Nuclear Magnetic Resonance (NMR) - The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the precise atom-to-atom connectivity of an organic molecule. By analyzing the chemical environment, count, and coupling of protons (¹H) and carbons (¹³C), we can assemble the molecular puzzle with confidence.
Expertise & Causality: The substitution pattern on the quinoline ring is the primary challenge. The placement of the chloro, methoxy, and ester groups creates a unique electronic environment for each remaining proton and carbon. In ¹H NMR, the absence of a proton at C2 and C4 is a key confirmation point. The proton at C3 will therefore be a singlet, a highly diagnostic signal. The electronic effects of the C7-methoxy group (electron-donating) will cause predictable upfield shifts (shielding) for the ortho (H8) and para (H5) protons relative to an unsubstituted ring.
Predicted ¹H NMR Spectrum Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.25 | s | 1H | H-3 | Singlet due to no adjacent protons; deshielded by N and C=O. |
| ~8.10 | d | 1H | H-5 | Deshielded by proximity to pyridine ring; doublet due to coupling with H-6. |
| ~7.50 | s | 1H | H-8 | Shielded by ortho-methoxy group; appears as a singlet or narrow doublet. |
| ~7.40 | d | 1H | H-6 | Doublet coupling to H-5. |
| ~4.10 | s | 3H | -COOCH₃ | Characteristic singlet for ester methyl protons.[1] |
| ~4.00 | s | 3H | Ar-OCH₃ | Characteristic singlet for methoxy protons attached to the aromatic ring. |
Predicted ¹³C NMR Spectrum Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~165.5 | C | C=O | Ester carbonyl carbon. |
| ~162.0 | C | C-7 | Aromatic carbon attached to electron-donating -OCH₃ group. |
| ~150.0 | C | C-4 | Aromatic carbon attached to electronegative Cl. |
| ~148.5 | C | C-8a | Quinoline bridgehead carbon adjacent to N. |
| ~146.0 | C | C-2 | Carbon attached to N and ester group. |
| ~129.0 | CH | C-5 | Aromatic methine carbon. |
| ~122.5 | C | C-4a | Quinoline bridgehead carbon. |
| ~121.0 | CH | C-3 | Aromatic methine carbon. |
| ~118.0 | CH | C-6 | Aromatic methine carbon. |
| ~105.0 | CH | C-8 | Aromatic methine shielded by ortho-methoxy group. |
| ~56.0 | CH₃ | Ar-OCH₃ | Methoxy carbon. |
| ~53.5 | CH₃ | -COOCH₃ | Ester methyl carbon. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 512 to 2048) and a longer relaxation delay may be required.
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Data Processing: Fourier transform the raw data (FID). Phase and baseline correct the spectra. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H NMR signals.
Visualization: Key NMR Structural Correlations
Caption: Predicted key NMR shifts for the target structure.
Part 5: Synthesis of Evidence - The Integrated Workflow
The true power of this analytical approach lies not in any single technique, but in their synergistic and orthogonal nature. Each method validates the others, building an unshakeable foundation for the final structural assignment.
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MS provides the formula: High-resolution mass spectrometry confirms the molecular formula C₁₂H₁₀ClNO₃ and the presence of one chlorine atom.
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IR identifies the building blocks: FTIR confirms the presence of the essential functional groups: an ester (C=O), an aryl ether (C-O), an aromatic system (C=C/C=N), and an aryl chloride (C-Cl).
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NMR assembles the structure: NMR spectroscopy provides the definitive connectivity. ¹H NMR shows the exact number and substitution pattern of protons on the quinoline ring, including the diagnostic singlet for H-3, and confirms the two distinct methyl groups. ¹³C NMR confirms the presence of 12 unique carbons, including the carbonyl and the carbons bearing the chloro and methoxy substituents.
This integrated workflow leaves no ambiguity and serves as a robust, self-validating system for structure elucidation.
Visualization: Integrated Analytical Workflow
Caption: Integrated workflow for structure elucidation.
References
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PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
